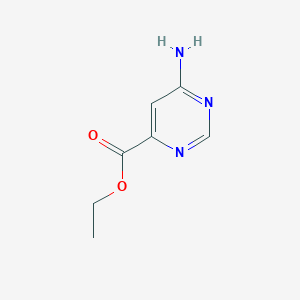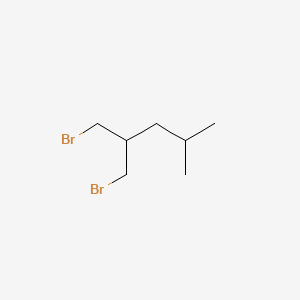
1-Bromo-2-(bromomethyl)-4-methylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(bromomethyl)-4-methylpentane is an organic compound with the molecular formula C7H14Br2 It is a brominated derivative of pentane, characterized by the presence of two bromine atoms attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethyl)-4-methylpentane can be synthesized through a multi-step process involving the bromination of 4-methylpentane. The initial step typically involves the selective bromination of 4-methylpentane to introduce the first bromine atom. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The second bromine atom is introduced through a subsequent bromination step, targeting the methyl group to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of efficient catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(bromomethyl)-4-methylpentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a strong nucleophile and a polar aprotic solvent.
Elimination Reactions: Conducted under basic conditions using reagents such as potassium tert-butoxide (KOtBu).
Oxidation Reactions: Utilizes oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Employs reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products Formed:
Substitution Reactions: Alcohols, amines, and other substituted derivatives.
Elimination Reactions: Alkenes.
Oxidation Reactions: Alcohols, carboxylic acids.
Reduction Reactions: Alkanes.
Scientific Research Applications
1-Bromo-2-(bromomethyl)-4-methylpentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of medicinal compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(bromomethyl)-4-methylpentane involves its reactivity as a brominated compound. The bromine atoms act as leaving groups in substitution and elimination reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the bromine atoms and the methyl group on the pentane backbone.
Comparison with Similar Compounds
1-Bromo-2-methylpropane: Another brominated alkane with similar reactivity but different molecular structure.
1-Bromo-3-methylbutane: Shares similar chemical properties but differs in the position of the bromine atoms.
2-Bromo-2-methylpropane: A tertiary bromide with distinct reactivity due to the presence of a tertiary carbon.
Properties
Molecular Formula |
C7H14Br2 |
|---|---|
Molecular Weight |
257.99 g/mol |
IUPAC Name |
1-bromo-2-(bromomethyl)-4-methylpentane |
InChI |
InChI=1S/C7H14Br2/c1-6(2)3-7(4-8)5-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
XPQJUJUKEMMSKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl[(3-fluoro-4-methoxyphenyl)methyl]aminehydrochloride](/img/structure/B13506918.png)
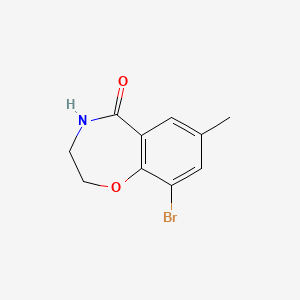
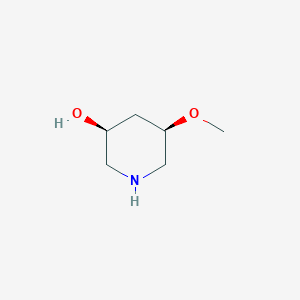
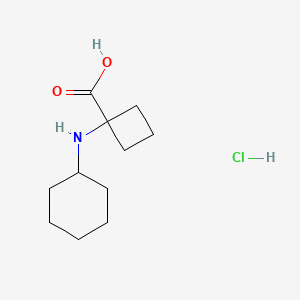
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B13506935.png)
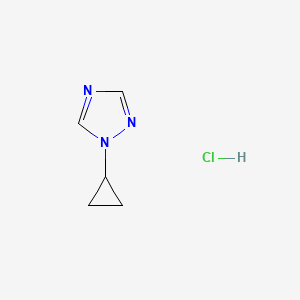

![3,6-Diazabicyclo[3.2.1]octan-7-onehydrochloride](/img/structure/B13506961.png)
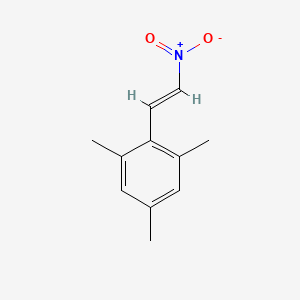
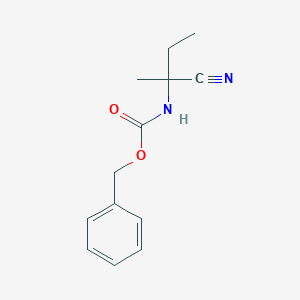
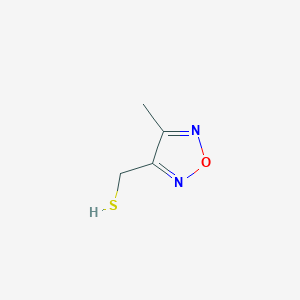
![3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine](/img/structure/B13506984.png)
